Posaconazole Impurity

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

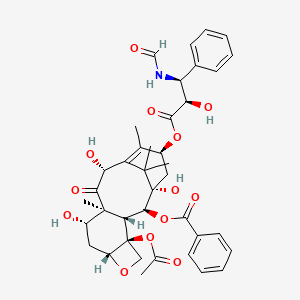

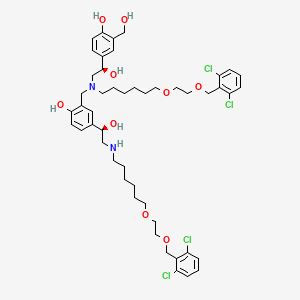

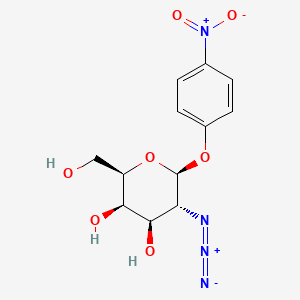

Posaconazole is a triazole antifungal medication commonly used to treat invasive infections caused by Candida and Aspergillus species in immunocompromised individuals . Posaconazole impurities are by-products or degradation products formed during the synthesis, storage, or administration of posaconazole. These impurities can affect the drug’s efficacy, safety, and stability, making their identification and control crucial in pharmaceutical development .

Vorbereitungsmethoden

The preparation of posaconazole impurities involves various synthetic routes and reaction conditions. One method involves the synthesis of specific impurities such as 2R-1-((2-(2,4-difluorobenzene base)-4-methylene tetrahydrofuran-2-bases) methyl)-1H-1,2,4-triazoles (compound 1) and 1,1-((2R,2R,4R,4R)-(oxygen bis-(methylene)-is bis-(2-(2,4-difluorobenzene base) tetrahydrofuran-4,2-diyls)) bis-(methylene)) bis-(1H-1,2,4-triazoles) (compound 2). These compounds are synthesized under specific temperature conditions using catalysts and solvents . Another method involves dissolving posaconazole in dimethylformamide, adding tert-butyl hydroperoxide, and stirring at elevated temperatures to obtain various impurities .

Analyse Chemischer Reaktionen

Posaconazole impurities undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium hydroxide for pH adjustment . Major products formed from these reactions include derivatives with modifications in the piperazine ring and triazole side chains . For example, photolytic and oxidative degradation of posaconazole can lead to the formation of degradation products such as m/z 683 (DP1), m/z 411 (DP2), and m/z 465 (DP3) .

Wissenschaftliche Forschungsanwendungen

Posaconazole impurities have several scientific research applications. In chemistry, they are used to study the stability and degradation pathways of posaconazole . In biology and medicine, these impurities are investigated for their potential effects on drug efficacy and safety . Industrially, the detection and control of posaconazole impurities are essential for ensuring the quality and consistency of pharmaceutical products . Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed to profile and quantify these impurities .

Wirkmechanismus

Posaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane . By blocking this enzyme, posaconazole disrupts the formation of the fungal cell membrane, leading to cell death . This mechanism is similar to other azole antifungal agents, but posaconazole’s unique structure allows for a broader spectrum of activity and reduced drug interactions .

Vergleich Mit ähnlichen Verbindungen

Posaconazole is compared with other triazole antifungal agents such as itraconazole, fluconazole, and voriconazole. While all these compounds inhibit lanosterol 14α-demethylase, posaconazole has a broader spectrum of activity and is more effective against certain resistant fungal strains . Additionally, posaconazole has a unique tetrahydrofuran center, which contributes to its distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include itraconazole, fluconazole, and voriconazole, each with varying degrees of efficacy and safety profiles .

Eigenschaften

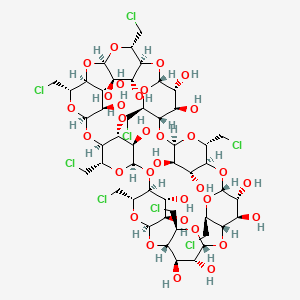

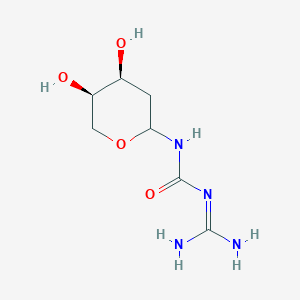

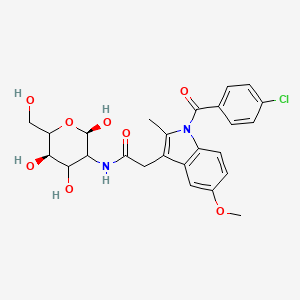

Molekularformel |

C25H27ClN2O8 |

|---|---|

Molekulargewicht |

518.9 g/mol |

IUPAC-Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19?,21?,22-,23?,25+/m0/s1 |

InChI-Schlüssel |

LGAJOMLFGCSBFF-AUFPIVKFSA-N |

Isomerische SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4[C@@H](OC([C@@H](C4O)O)CO)O |

Kanonische SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.